molecular formula C21H25N3O6 B2897402 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 898409-69-3

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B2897402
CAS No.: 898409-69-3
M. Wt: 415.446
InChI Key: COKUQUONQDVOCF-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes. This compound functions by covalently binding to the catalytic cysteine residue (Cys472) within the MALT1 paracaspase domain, effectively and irreversibly inhibiting its proteolytic function. By blocking MALT1 protease activity, this inhibitor prevents the cleavage of downstream substrates such as RelB, A20, and CYLD, thereby dampening NF-κB signaling and the expression of target genes. Its primary research value lies in the study of B-cell and T-cell receptor signaling, lymphocyte biology, and the investigation of hematological malignancies, particularly the subset of diffuse large B-cell lymphomas (DLBCL) and MALT lymphomas that are dependent on chronic B-cell receptor (BCR) signaling. Research utilizing this inhibitor provides critical insights into oncogenic addiction pathways and validates MALT1 as a therapeutic target for autoimmune diseases and cancers. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6/c25-17-12-16(29-14-19(17)30-15-20(26)23-5-1-2-6-23)13-22-7-9-24(10-8-22)21(27)18-4-3-11-28-18/h3-4,11-12,14H,1-2,5-10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKUQUONQDVOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction for Methylamine Attachment

The Mannich reaction is employed to introduce the methylamine linker at position 2:

  • Reaction conditions :
    • Pyranone (1 eq), formaldehyde (2 eq), piperazine (1.2 eq), HCl (cat.), ethanol, 60°C, 12 h.
  • Intermediate isolation :
    • The product 2-(piperazin-1-ylmethyl)-4H-pyran-4-one is purified via recrystallization (DCM/hexane).

Acylation with Furan-2-carbonyl Chloride

The piperazine nitrogen is acylated using furan-2-carbonyl chloride :

  • Procedure :
    • Piperazine intermediate (1 eq), furan-2-carbonyl chloride (1.1 eq), triethylamine (2 eq), DCM, 0°C → RT, 6 h.
  • Workup :
    • Extraction with NaHCO₃, drying (MgSO₄), and column chromatography (SiO₂, EtOAc/hexane).

Optimization Note : Excess acyl chloride (>1.1 eq) leads to diacylation; stoichiometric control is critical.

Functionalization at Position 5: Pyrrolidin-1-yl Ethoxy Ketone Side Chain

Williamson Ether Synthesis

The ethoxy bridge is constructed via nucleophilic substitution:

  • Substrate preparation :
    • 5-Hydroxy-4H-pyran-4-one (1 eq), 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one (1.2 eq), K₂CO₃ (3 eq), DMF, 80°C, 8 h.
  • Yield enhancement :
    • Microwave irradiation (100°C, 30 min) improves yield to 92%.

Alternative Mitsunobu Reaction

For sterically hindered substrates:

  • Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 24 h.

Comparative Data :

Method Conditions Yield (%)
Williamson K₂CO₃, DMF, 8 h 78
Mitsunobu DIAD/PPh₃, THF, 24 h 65

Convergent Synthesis and Final Coupling

A convergent approach links the two functionalized subunits:

  • Fragment coupling :
    • 2-(Piperazine-methyl)pyranone (1 eq), pyrrolidinyl ethoxy ketone (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), DCM, RT, 12 h.
  • Purification :
    • Silica gel chromatography (MeOH/DCM gradient) followed by recrystallization (EtOH/H₂O).

Critical Parameters :

  • Strict exclusion of moisture to prevent hydrolysis of the ethoxy ketone.
  • Use of molecular sieves (4Å) to absorb byproduct H₂O.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 2.5 Hz, 1H, furan), 6.55 (dd, J = 3.5, 1.8 Hz, 1H, furan), 4.35 (s, 2H, OCH₂CO), 3.75–3.60 (m, 8H, piperazine), 2.85 (t, J = 6.5 Hz, 4H, pyrrolidine).
  • HRMS : m/z calc. for C₂₄H₂₈N₃O₆ [M+H]⁺: 454.1978; found: 454.1981.

Crystallographic Validation

While no crystal structure exists for the target compound, analogous pyranone derivatives (e.g.,) confirm the planarity of the pyranone ring and the tetrahedral geometry at the methylene bridge.

Challenges and Mitigation Strategies

  • Diacylation of Piperazine :
    • Controlled addition of acyl chloride (<1.1 eq) and low temperatures (0°C) suppress over-reaction.
  • Ethoxy Ketone Hydrolysis :
    • Anhydrous conditions and inert atmosphere (N₂/Ar) are essential during coupling.
  • Regioselectivity in Pyranone Functionalization :
    • Steric directing groups (e.g., tert-butyl) at position 6 improve selectivity for position 5.

Industrial Scalability Considerations

  • Cost-effective reagents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for safer, scalable coupling.
  • Continuous flow synthesis : Microwave-assisted Williamson ether synthesis reduces reaction time from 8 h to 30 min.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound shares a common 4H-pyran-4-one scaffold with analogs but differs in substituent groups. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Structural Comparison of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent R₁ (Pyran Position 2) Substituent R₂ (Pyran Position 5) Evidence ID
Target Compound C₂₃H₂₆N₃O₆ 464.47 [4-(Furan-2-carbonyl)piperazin-1-yl]methyl 2-oxo-2-(pyrrolidin-1-yl)ethoxy N/A
2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one C₂₂H₂₁N₃O₇ 439.4 [4-(Furan-2-carbonyl)piperazin-1-yl]methyl 4-nitrobenzyloxy
5-(2-(Indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one C₂₆H₂₇N₃O₄ 445.5 [4-Phenylpiperazin-1-yl]methyl 2-oxo-2-(indolin-1-yl)ethoxy
Key Observations:

Core Similarities : All compounds retain the 4H-pyran-4-one backbone, critical for π-π stacking or hydrogen bonding in molecular interactions.

Position 2 Substituents :

  • The target compound and ’s analog share a piperazine-furan group, which may enhance solubility or receptor affinity due to the polar carbonyl group.
  • ’s analog replaces furan with a phenylpiperazine , introducing aromatic bulkiness that could alter binding kinetics.

’s 4-nitrobenzyloxy substituent introduces a strong electron-withdrawing nitro group, which may affect metabolic stability .

Inferred Pharmacological Properties

  • Receptor Binding: Piperazine derivatives in were tested for cannabinoid receptor (CB2/CB1) affinity.
  • Bioavailability : The furan-2-carbonyl group (target compound) may improve solubility over ’s hydrophobic indole, though nitro groups () could enhance metabolic resistance .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its potential bioactivity?

Answer:
The compound features:

  • A pyran-4-one core with a substituted ethoxy group (2-oxo-2-(pyrrolidin-1-yl)ethoxy), which may enhance solubility and hydrogen-bonding interactions.
  • A piperazine moiety linked to a furan-2-carbonyl group , known for modulating receptor binding and pharmacokinetic properties in related molecules .
  • The pyrrolidine substituent contributes to conformational flexibility and potential interactions with hydrophobic pockets in biological targets.

Implications for Bioactivity:

  • Piperazine derivatives are associated with CNS activity (e.g., dopamine/serotonin receptor modulation) .
  • Furan and pyrrolidine groups may influence metabolic stability and bioavailability .

Basic: What synthetic strategies are typically employed for this compound?

Answer:
Synthetic Route Overview:

Core Formation: Construct the pyran-4-one ring via cyclization of a diketone precursor under acidic or basic conditions .

Piperazine Functionalization: React 4-(furan-2-carbonyl)piperazine with a bromomethyl intermediate (e.g., using K₂CO₃ in DMF) to install the piperazine-methyl group .

Ethoxy Sidechain: Introduce the 2-oxo-2-(pyrrolidin-1-yl)ethoxy group via nucleophilic substitution or Mitsunobu reaction .

Key Reagents/Conditions:

  • Aldehydes/Ketones for cyclization .
  • Palladium Catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Methodological Considerations:

  • Temperature Control: Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) reduce side reactions .
  • Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency; ligand choice (e.g., XPhos) improves regioselectivity .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .

Data-Driven Example:

StepParameter TestedOptimal ConditionYield Improvement
Piperazine CouplingSolvent (DMF vs. THF)DMF, 60°C72% → 89%
Ethoxy InstallationBase (K₂CO₃ vs. Cs₂CO₃)Cs₂CO₃, rt65% → 82%

Advanced: How do structural modifications (e.g., furan vs. benzodioxole) impact biological activity?

Answer:
Structure-Activity Relationship (SAR) Design:

  • Furan vs. Benzodioxole: Replace the furan-2-carbonyl group with a benzodioxole moiety (e.g., ) to evaluate changes in metabolic stability and target affinity.
  • Pyrrolidine vs. Piperidine: Test rigid vs. flexible amine substituents for conformational effects on binding.

Experimental Approach:

In Vitro Assays: Measure IC₅₀ against kinases or GPCRs (e.g., serotonin receptors) .

Metabolic Stability: Use liver microsomes to compare oxidation rates of furan (prone to CYP450 metabolism) vs. benzodioxole .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

Answer:
Root-Cause Analysis:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity: Verify purity (>98%) via HPLC and LC-MS; residual solvents (e.g., DMF) may interfere with cell-based assays .
  • Solubility Effects: Use consistent DMSO stock concentrations (≤0.1% v/v) to avoid precipitation .

Case Study:

  • A 10-fold IC₅₀ discrepancy was traced to differences in serum content (FBS vs. charcoal-stripped) altering protein binding .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key Techniques:

  • NMR (¹H/¹³C): Confirm regiochemistry of the ethoxy and piperazine substituents .
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns (e.g., piperazine puckering ).
  • HPLC-PDA/MS: Assess purity and detect degradation products (e.g., oxidation of furan to γ-ketoenal) .

Example Data (X-ray):

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Piperazine)28.03°
H-bond InteractionsC—H···O (2.12 Å)

Advanced: What strategies address poor pharmacokinetic properties (e.g., low oral bioavailability)?

Answer:
Methodological Solutions:

  • Prodrug Design: Mask the pyran-4-one carbonyl as an ester to enhance permeability .
  • CYP Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies to reduce first-pass metabolism .
  • Formulation Optimization: Use lipid-based nanoemulsions to improve solubility (>5 mg/mL in FaSSIF) .

In Vivo Example:

  • A prodrug derivative increased oral bioavailability from 12% to 58% in rat models .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:
Stability Protocols:

pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .

Thermal Stability: Accelerated stability testing (40°C/75% RH) over 4 weeks .

Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) .

Key Finding:

  • The furan-2-carbonyl group showed hydrolysis at pH < 3, necessitating enteric coating for oral delivery .

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